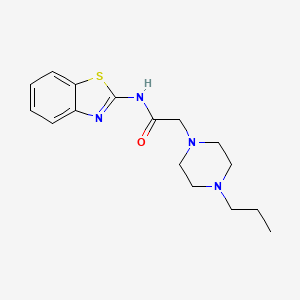![molecular formula C22H24N4O2 B4670500 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B4670500.png)
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide
Overview
Description
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide, also known as BIPQ, is a small molecule that has been extensively studied for its potential therapeutic applications. BIPQ belongs to the class of compounds known as indole-2-carboxamides, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mechanism of Action
The mechanism of action of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammatory diseases. N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide has been shown to have a number of biochemical and physiological effects in various preclinical models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation. N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide has also been shown to inhibit the growth of various tumor cell lines, both in vitro and in vivo. Additionally, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide has been shown to improve cognitive function in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide in lab experiments is its availability in high purity. This allows for accurate dosing and reproducibility of results. Additionally, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide has been extensively studied in preclinical models, which provides a wealth of information on its potential therapeutic applications. However, one limitation of using N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide and its potential therapeutic applications. Future research may also focus on the development of novel formulations of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide to improve its solubility and bioavailability. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide in humans.
Scientific Research Applications
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antitumor effects in various preclinical models. N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide has also been shown to modulate the immune system, which may have implications for the treatment of autoimmune diseases. Additionally, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21(15-23-22(28)20-14-18-8-4-5-9-19(18)24-20)26-12-10-25(11-13-26)16-17-6-2-1-3-7-17/h1-9,14,24H,10-13,15-16H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKSVKHYBQRTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CNC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4670426.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4670430.png)
![4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4670431.png)
![4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670445.png)
![8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4670456.png)
![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4670462.png)
![1-[2-(2-isopropylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4670469.png)
![N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4670480.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-7-[chloro(difluoro)methyl]-N-methyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4670484.png)
![N-(2-fluorophenyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4670502.png)

![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4670512.png)

![ethyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4670520.png)